An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-3-butylthiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-3-butylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-butylthiophene, a versatile heterocyclic building block with significant applications in the fields of organic electronics and pharmaceutical development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and visualizes key synthetic pathways.
Chemical and Physical Properties
2-Bromo-3-butylthiophene (CAS No. 145543-82-4) is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 2-position and a butyl group at the 3-position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom facilitates various cross-coupling reactions, while the butyl group enhances solubility in organic solvents.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Bromo-3-butylthiophene.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁BrS | [1][3] |
| Molecular Weight | 219.14 g/mol | [1][3] |
| Appearance | Light yellow liquid | [2] |
| CAS Number | 145543-82-4 | [1][3] |
| Density | 1.361 g/mL | [1] |
| Boiling Point | 236 °C | [1] |
| Flash Point | 97 °C | [1] |
| Refractive Index | 1.5390-1.5430 | [1] |
| Vapor Pressure | 0.074 mmHg at 25°C | [1] |
Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, typically in the range of δ 6.8-7.2 ppm. The butyl group will exhibit signals corresponding to the methyl and methylene protons in the upfield region (δ 0.9-2.7 ppm). For the closely related isomer, 2-bromo-4-butylthiophene, the thiophene protons appear at δ 6.93 (d, J=1.6 Hz, 1H) and δ 6.81 (d, J=1.6 Hz, 1H).[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four aromatic carbons of the thiophene ring and the four carbons of the butyl group. The carbon attached to the bromine atom is expected to be in the range of δ 110-120 ppm. For 2-bromo-4-butylthiophene, the thiophene carbons appear at δ 143.1, 128.5, 121.7, and 110.4 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit C-H stretching vibrations for the aromatic ring and the alkyl chain around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ region. The C-Br stretching frequency typically appears in the fingerprint region, below 700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. A GC-MS spectrum is available on SpectraBase, which can be used for identification purposes.[5]
Experimental Protocols
Synthesis of 2-Bromo-3-butylthiophene
A common and effective method for the synthesis of 2-Bromo-3-butylthiophene is the regioselective bromination of 3-butylthiophene. The following protocol is adapted from the synthesis of the isomeric 2-bromo-4-butylthiophene.[4]
Materials:
-
3-Butylthiophene
-
n-Butyllithium (n-BuLi) in hexane
-
Bromine (Br₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask under an argon atmosphere, dissolve 3-butylthiophene (1.40 g) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.5 M n-BuLi in hexane (~4 mL) dropwise over 1.5 hours, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for approximately 1 hour to ensure complete lithiation.
-
At the same temperature, slowly add a solution of bromine (1.68 g) in THF (5 mL) over 15 minutes.
-
Stir the reaction mixture for 20 minutes at -78 °C.
-
Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Bromo-3-butylthiophene as a pale-yellow liquid (yields are reported to be around 90% for the 4-butyl isomer).[4]
Purification
Fractional distillation under reduced pressure is a suitable method for purifying 2-Bromo-3-butylthiophene, especially for removing any unreacted starting material or isomeric impurities.
Key Reactions and Applications
2-Bromo-3-butylthiophene is a valuable precursor in several important organic reactions, leading to the synthesis of functional materials for OLEDs and complex molecules for drug discovery.[2]
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is used to form carbon-carbon bonds between 2-Bromo-3-butylthiophene and various boronic acids or esters, enabling the synthesis of more complex aryl- or heteroaryl-substituted thiophenes.
Generalized Protocol:
-
In a Schlenk flask, combine 2-Bromo-3-butylthiophene, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture with stirring and monitor its progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
Heck Reaction
The Heck reaction allows for the coupling of 2-Bromo-3-butylthiophene with alkenes to form substituted alkenes, which are useful intermediates in organic synthesis.
Generalized Protocol:
-
To a sealed tube or Schlenk flask, add 2-Bromo-3-butylthiophene, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Heat the reaction mixture with stirring.
-
After completion, cool the mixture, filter off the palladium catalyst, and remove the solvent.
-
Purify the product by column chromatography.
Grignard Reaction
Formation of the Grignard reagent from 2-Bromo-3-butylthiophene provides a powerful nucleophile that can react with a wide range of electrophiles to introduce various functional groups.
Generalized Protocol:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 2-Bromo-3-butylthiophene in anhydrous THF or diethyl ether dropwise to the magnesium.
-
The reaction is typically initiated with a small amount of iodine or by gentle heating.
-
Once the Grignard reagent is formed, it can be reacted with electrophiles such as aldehydes, ketones, nitriles, or CO₂.
-
The reaction is then quenched with an aqueous acidic solution to yield the desired product.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2-Bromo-3-butylthiophene via lithiation and bromination.
Suzuki Cross-Coupling Reaction Pathway
Caption: General scheme of the Suzuki cross-coupling reaction.
Logical Relationship of Applications
Caption: Applications in OLEDs and drug development.
Safety and Handling
2-Bromo-3-butylthiophene is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-3-butylthiophene is a key chemical intermediate with significant potential in the development of advanced materials and pharmaceuticals. Its versatile reactivity, particularly in cross-coupling reactions, allows for the synthesis of a wide range of complex organic molecules. This guide provides essential data and protocols to support researchers in harnessing the full potential of this valuable compound.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-3-butylthiophene | C8H11BrS | CID 15354891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
